5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide
Description
5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a 4-morpholinobut-2-yn-1-yl moiety at the sulfonamide nitrogen. The morpholine ring and alkyne linker in its structure may influence its pharmacokinetic properties, including solubility and blood-brain barrier penetration, while the thiophene-sulfonamide scaffold is a common pharmacophore in receptor-binding studies .
Properties
IUPAC Name |
5-ethyl-N-(4-morpholin-4-ylbut-2-ynyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-2-13-5-6-14(20-13)21(17,18)15-7-3-4-8-16-9-11-19-12-10-16/h5-6,15H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGPIWYFMNYKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC#CCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached via a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with 4-morpholinobut-2-yn-1-yl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising properties as a Bruton's tyrosine kinase inhibitor . Bruton's tyrosine kinase plays a critical role in B-cell receptor signaling, making it a target for therapies in hematological malignancies and autoimmune diseases. Inhibitors of this enzyme can modulate immune responses and potentially treat conditions such as chronic lymphocytic leukemia and rheumatoid arthritis .
| Activity | Target | Outcome |
|---|---|---|
| Bruton's Tyrosine Kinase | B-cell signaling | Inhibition observed |
| Anti-inflammatory | Carrageenan-induced edema in rats | Significant reduction in edema |
| Free radical scavenging | DPPH assay | Moderate activity |
Anti-inflammatory Properties
Research indicates that compounds similar to 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide have been evaluated for their anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, several thiophene derivatives demonstrated considerable anti-inflammatory effects, suggesting that the thiophene moiety may enhance therapeutic efficacy against inflammatory conditions .
Synthetic Methodologies
The synthesis of 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide can be achieved through various methodologies that involve carbocyclization reactions. These reactions utilize organozinc reagents and titanium catalysts to create complex nitrogen-containing heterocycles. The regioselectivity and stereoselectivity of these reactions are crucial for obtaining the desired products .
Table 2: Synthetic Pathways for Thiophene Derivatives
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Carbocyclization | Ti(O-iPr)4, EtMgBr | Dichloromethane, room temperature | High yield |
| Organometallic synthesis | Et2Zn, N-Allyl-substituted amines | Various solvents | Selective yields |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiophene derivatives, including 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide, highlighting their potential as therapeutic agents. For instance, a comparative analysis of various thiophene derivatives revealed that modifications at the nitrogen atom did not hinder the desired regioselectivity during synthesis .
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various receptors and ion channels . The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
| Compound | Core Structure | Substituent at Sulfonamide N | Receptor Activity | Efficacy (Adenylyl Cyclase) |
|---|---|---|---|---|
| 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide | Thiophene-2-sulfonamide | 4-morpholinobut-2-yn-1-yl | Not fully characterized* | Unknown |
| SB-331711 | Benzo[b]thiophene-2-sulfonamide | 4-(piperazin-1-yl)quinolin-6-yl | Partial agonist (5-HT6) | Stimulates basal activity |
| Bromidge et al. (2001b) analogues | Thiophene-2-sulfonamide | Varied piperazine derivatives | Partial agonists/inverse agonists | Context-dependent |
Pharmacological Implications of Substituent Variation
- Piperazine vs. Morpholine : Piperazine-containing compounds (e.g., SB-331711) exhibit partial agonism due to their ability to stabilize active receptor conformations. Morpholine, being less basic and bulkier, may reduce intrinsic efficacy or alter binding kinetics .
- Alkyne Linker : The but-2-yn-1-yl spacer in the target compound could enhance rigidity and bioavailability compared to flexible alkyl chains in other analogues.
- Efficacy Variability: As noted in studies, intrinsic activity of 5-HT6 ligands depends on experimental models (e.g., cell lines vs. in vivo systems).
Challenges in Neutral Antagonist Development
Both the target compound and its analogues face challenges in achieving "silent" antagonism. Theoretical models suggest neutral antagonists are rare, with most ligands exhibiting partial agonism or inverse agonism. For instance, Bromidge et al. (2001b) reported that even minor structural changes (e.g., replacing chlorine with methyl groups) significantly alter efficacy profiles .
Biological Activity
5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Structure
The compound's structure includes a thiophene ring, an ethyl group, a morpholine moiety, and a sulfonamide group. The IUPAC name is 5-ethyl-N-(4-morpholin-4-ylbut-2-ynyl)thiophene-2-sulfonamide, with a molecular formula of C14H20N2O3S2.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Thiophene Ring : Achieved through the Gewald reaction.
- Introduction of the Sulfonamide Group : Reacting the thiophene derivative with sulfonyl chloride.
- Attachment of Morpholine : Via nucleophilic substitution with 4-morpholinobut-2-yn-1-yl bromide under basic conditions.
The biological activity of 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, while the thiophene ring may interact with various receptors and ion channels.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit proliferation in various cancer cell lines, including breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
- Breast Cancer Treatment : A study demonstrated that 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Inflammation Reduction : In animal models, the compound has shown efficacy in reducing inflammation markers, suggesting potential use in inflammatory diseases.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiophene-2-sulfonamide | Lacks ethyl and morpholine groups | Lower activity |
| N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide | Similar structure without ethyl group | Reduced reactivity |
5-Ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is unique due to its combination of functional groups that enhance its biological properties compared to simpler analogs.
Applications in Medicinal Chemistry
This compound serves as a promising candidate for drug design due to its diverse biological activities. Its potential applications include:
Q & A
Advanced Research Question
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement, leveraging the sulfonamide’s heavy atoms (sulfur) for phasing.
- Complementary methods : Pair with DFT calculations (Gaussian 16) to validate bond angles/charge distribution .
- Challenge : Disorder in the morpholine ring may require TWINABS for data correction .
How can molecular docking studies predict interactions between this compound and kinase targets like PI3K?
Advanced Research Question
- Target preparation : Retrieve PI3Kγ structure (PDB: 1E7U) and prepare with AutoDockTools (add polar hydrogens, Gasteiger charges) .
- Docking workflow : Use AutoDock Vina with flexible ligand (sampling: 20 runs, exhaustiveness=32). Validate with MM-GBSA binding energy calculations .
- Critical analysis : Compare docking poses with co-crystallized inhibitors (e.g., LY294002) to identify key interactions (e.g., sulfonamide–Lys833) .
What strategies can optimize the reaction conditions for introducing the morpholinobutynyl group during synthesis?
Advanced Research Question
- Catalyst screening : Test PdCl₂(PPh₃)₂ vs. CuI for Sonogashira coupling efficiency .
- Solvent effects : Compare DMF (high polarity) vs. THF (moderate) to balance reaction rate and byproduct formation .
- Temperature control : Microwave irradiation (60–80°C) vs. conventional heating; monitor via in-situ IR for intermediate stability .
Outcome : Achieve >80% yield with <5% alkyne dimerization byproduct.
How do modifications in the sulfonamide moiety affect the compound’s pharmacokinetic properties and target selectivity?
Advanced Research Question
- Sulfonamide substitution : Replace –SO₂NH– with –SO₂Me to reduce metabolic oxidation (improve half-life) .
- LogP optimization : Introduce polar groups (e.g., –OH) on the morpholine ring to enhance aqueous solubility (measured via shake-flask method) .
- In vitro assays : Compare permeability (Caco-2 monolayer) and CYP450 inhibition (human liver microsomes) .
Impact : Increased selectivity for PI3Kα over PI3Kβ (3-fold, per SPR binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
